molecular formula C9H14O3 B2785145 (3As,6aS)-6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carbaldehyde CAS No. 863127-04-2

(3As,6aS)-6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carbaldehyde

Cat. No.: B2785145
CAS No.: 863127-04-2
M. Wt: 170.21 g/mol
InChI Key: AHWXEPDZYAZSJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3As,6aS)-6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carbaldehyde” is a chemical compound . The molecule contains a total of 21 bonds, including 11 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 2 five-membered rings, 1 eight-membered ring, 1 aldehyde (aliphatic), and 1 ether (aliphatic) .

Scientific Research Applications

Synthetic Applications and Chemical Properties

  • Divergent Synthesis : The compound has been utilized as an intermediate in the synthesis of chiral resolving agents. An efficient method was developed for synthesizing hydrocyclopenta[1,2-b]furan with various side chains at the 3a-position. This approach enabled the creation of improved chiral resolving agents for secondary alcohols, highlighting the compound's versatility in organic synthesis (Zhong et al., 2005).

  • Spectral Assignments and Synthesis : The synthesis and spectral assignments of isomeric dibenzofuran carboxaldehydes, closely related to the structure of the compound , have been investigated. This research underscores the compound's significance in facilitating the synthesis of novel compounds and providing insights into their structural elucidation (Yempala & Cassels, 2017).

  • Green Chemistry Applications : Furan-2-carbaldehydes, akin to the mentioned compound, have been used as green C1 building blocks in the synthesis of bioactive quinazolin-4(3H)-ones through ligand-free photocatalytic C–C bond cleavage. This application highlights the role of furan derivatives in the development of environmentally friendly synthetic methods (Yu et al., 2018).

  • Catalytic Applications : Research has shown the efficacy of furanic compounds in the catalytic reduction of biomass-derived furanic compounds with hydrogen. This process transforms oxygen-rich compounds into valuable chemicals, demonstrating the compound's potential in sustainable chemical synthesis (Nakagawa et al., 2013).

  • Chiral Resolution and Absolute Configuration Determination : A study demonstrated the use of a cyclopenta[b]furan derivative for the highly efficient chiral resolution and determination of absolute configuration of 2-alkanols, showcasing the compound's utility in stereochemical analyses (Nemoto et al., 2004).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3As,6aS)-6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carbaldehyde involves the conversion of a cyclopentadiene derivative to the desired compound through a series of reactions.", "Starting Materials": [ "Cyclopentadiene", "Methanol", "Sodium hydroxide", "Chloroform", "Sodium chloride", "Sodium sulfate", "Acetic anhydride", "Pyridine", "Sodium borohydride", "Acetic acid", "Chromium trioxide", "Sulfuric acid", "Sodium bisulfite", "Sodium carbonate", "Methoxyacetaldehyde" ], "Reaction": [ "Cyclopentadiene is reacted with methanol and sodium hydroxide to form the methoxy derivative.", "The methoxy derivative is then reacted with chloroform and sodium hydroxide to form the chloroform derivative.", "The chloroform derivative is then reacted with acetic anhydride and pyridine to form the acetyl derivative.", "The acetyl derivative is then reduced with sodium borohydride to form the alcohol derivative.", "The alcohol derivative is then oxidized with chromium trioxide and sulfuric acid to form the aldehyde derivative.", "The aldehyde derivative is then reacted with sodium bisulfite and sodium carbonate to form the sulfonate derivative.", "The sulfonate derivative is then hydrolyzed with sulfuric acid to form the carboxylic acid derivative.", "The carboxylic acid derivative is then reacted with methoxyacetaldehyde to form the desired compound, (3As,6aS)-6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carbaldehyde." ] }

CAS No.

863127-04-2

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carbaldehyde

InChI

InChI=1S/C9H14O3/c1-11-9-4-2-3-8(9,7-10)5-6-12-9/h7H,2-6H2,1H3

InChI Key

AHWXEPDZYAZSJY-UHFFFAOYSA-N

SMILES

COC12CCCC1(CCO2)C=O

Canonical SMILES

COC12CCCC1(CCO2)C=O

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.